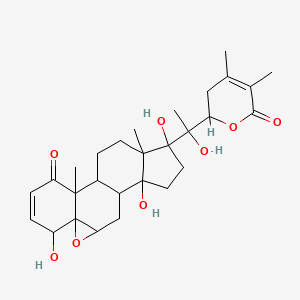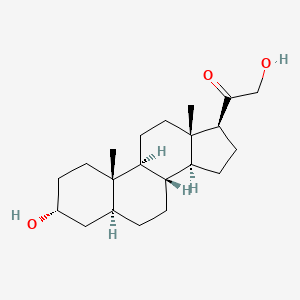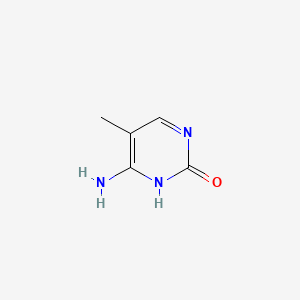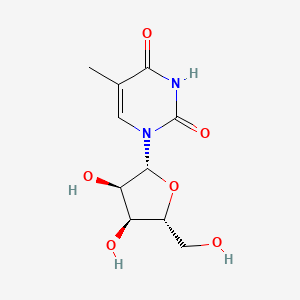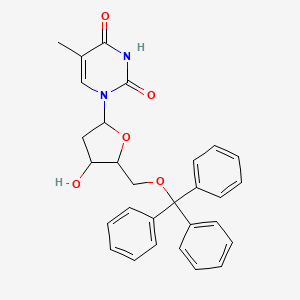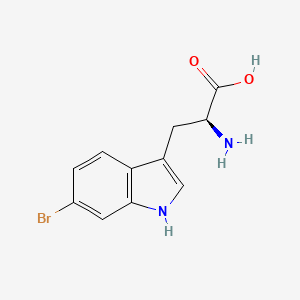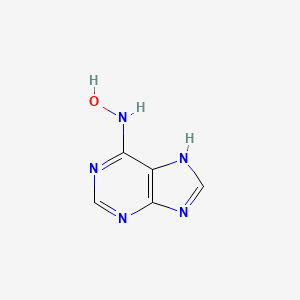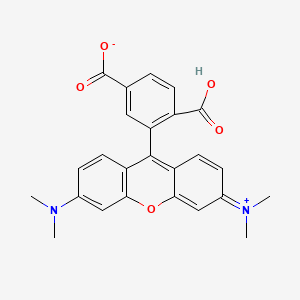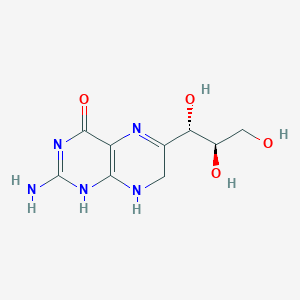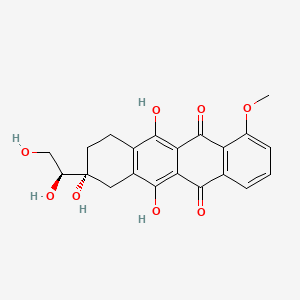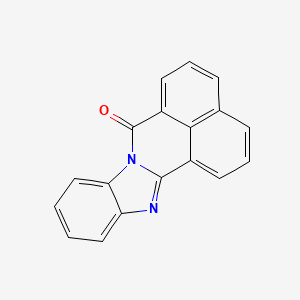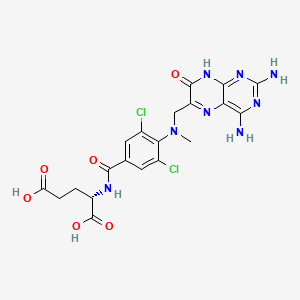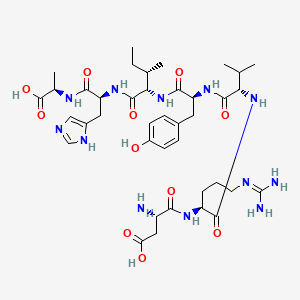
(D-Ala7)-Angiotensin I/II (1-7)
Vue d'ensemble
Description
“(D-Ala7)-Angiotensin I/II (1-7)”, also known as asp-arg-val-tyr-ile-his-ala or A779 peptide, belongs to the class of organic compounds known as oligopeptides . It is a potent and selective angiotensin (1-7) antagonist .
Synthesis Analysis
The synthesis of “(D-Ala7)-Angiotensin I/II (1-7)” involves the sequence H-Asp-Arg-Val-Tyr-Ile-His-D-Ala-OH . It is a highly pure, synthetic, and biologically active peptide .Molecular Structure Analysis
The molecular weight of “(D-Ala7)-Angiotensin I/II (1-7)” is 872.98 Da and its molecular formula is C₃₉H₆₀N₁₂O₁₁ .Applications De Recherche Scientifique
- G-Protein Coupled Receptors Research
- Summary of the Application : “(D-Ala7)-Angiotensin I/II (1-7)” is used in the study of G-Protein Coupled Receptors, specifically the Angiotensin II Receptors . It acts as a potent agonist of AT1R and an antagonist of the Angiotensin- (1-7) Mas Receptor .
- Methods of Application : The compound is applied to CHO-K1-mt Aequorin-Gα16 cells expressing Angiotensin AT1R. The response is detected by the elevation in aequorin derived fluorescence .
- Results or Outcomes : The application of 20 µM “(D-Ala7)-Angiotensin I/II (1-7)” resulted in approximately 65% activation of AT1R, which is equal to the response of Angiotensin II .
-
Protein Binding Studies
- Summary of the Application : “(D-Ala7)-Angiotensin I/II (1-7)” is used in protein binding studies . It is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .
- Methods of Application : The compound is applied to proteins in a controlled environment and the binding affinity is measured using various techniques such as fluorescence spectroscopy .
- Results or Outcomes : The results of these studies help in understanding the interaction between “(D-Ala7)-Angiotensin I/II (1-7)” and other proteins, which is crucial for developing relationships between proteins and other cellular components .
-
Thrombosis Research
- Summary of the Application : “(D-Ala7)-Angiotensin I/II (1-7)” is used in thrombosis research . It has been found to decrease PAI-1 release from human umbilical vein endothelial cells .
- Methods of Application : The compound is applied to human umbilical vein endothelial cells and the release of PAI-1 is measured .
- Results or Outcomes : The application of “(D-Ala7)-Angiotensin I/II (1-7)” resulted in a decrease in PAI-1 release, which could have implications in the treatment of thrombosis .
-
Cardiovascular Research
- Summary of the Application : “(D-Ala7)-Angiotensin I/II (1-7)” is used in cardiovascular research . It has been found to decrease PAI-1 release from human umbilical vein endothelial cells , which could have implications in the treatment of cardiovascular diseases.
- Methods of Application : The compound is applied to human umbilical vein endothelial cells and the release of PAI-1 is measured .
- Results or Outcomes : The application of “(D-Ala7)-Angiotensin I/II (1-7)” resulted in a decrease in PAI-1 release .
-
Neuroscience Research
- Summary of the Application : “(D-Ala7)-Angiotensin I/II (1-7)” is used in neuroscience research . It is used in studies investigating the role of angiotensin receptors in the brain .
- Methods of Application : The compound is applied to neuronal cells in a controlled environment and the response is measured using various techniques such as fluorescence spectroscopy .
- Results or Outcomes : The results of these studies help in understanding the interaction between “(D-Ala7)-Angiotensin I/II (1-7)” and neuronal cells, which is crucial for developing relationships between proteins and other cellular components .
-
Pharmacological Research
- Summary of the Application : “(D-Ala7)-Angiotensin I/II (1-7)” is used in pharmacological research . It is used in studies investigating the pharmacological properties of angiotensin receptors .
- Methods of Application : The compound is applied to various cell lines in a controlled environment and the response is measured using various techniques such as fluorescence spectroscopy .
- Results or Outcomes : The results of these studies help in understanding the pharmacological properties of “(D-Ala7)-Angiotensin I/II (1-7)”, which is crucial for drug development .
Safety And Hazards
The safety data sheet for “(D-Ala7)-Angiotensin I/II (1-7)” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)/t20-,21+,25-,26-,27-,28-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSZZUXDAPDPOR-NGIFJXEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60N12O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(D-Ala7)-Angiotensin I/II (1-7) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




